JNK3 Inhibition Potency and Selectivity
A derivative from the 2-aminopyridopyrimidinone series (inhibitor 13) demonstrated JNK3 IC50 = 15 nM, with >10 µM inhibition against p38 kinase (selectivity >667-fold) [1]. In vivo, this compound achieved 87% oral bioavailability in rats [1].
| Evidence Dimension | JNK3 inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 15 nM (JNK3), >10 µM (p38) |
| Comparator Or Baseline | p38 kinase (selectivity >667-fold) |
| Quantified Difference | >667-fold selectivity for JNK3 over p38 |
| Conditions | Biochemical enzyme assay; cell-based functional assay; in vivo rat pharmacokinetic study |
Why This Matters
Demonstrates that the 2-aminopyridopyrimidinone scaffold can yield highly selective JNK3 inhibitors with excellent oral bioavailability, differentiating it from pan-kinase inhibitors and enabling CNS drug development.
- [1] Zheng K, Park CM, Iqbal S, Hernandez P, Park H, LoGrasso PV, Feng Y. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Med Chem Lett. 2015;6(4):413-8. doi:10.1021/ml500474d. View Source
